molecular formula C7H12O B13324291 5-Methylhex-2-enal

5-Methylhex-2-enal

Cat. No.: B13324291
M. Wt: 112.17 g/mol
InChI Key: SZZOEJIDVFOQJV-ONEGZZNKSA-N
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Description

5-Methylhex-2-enal is an organic compound with the molecular formula C7H12O. It is an aldehyde with a hexenal backbone and a methyl group attached to the fifth carbon. This compound is known for its distinct aroma and is used in various applications, including flavoring and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylhex-2-enal can be synthesized through several methods. One common method involves the aldol condensation of isovaleraldehyde with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate aldol product, which is then dehydrated to yield this compound.

Industrial Production Methods

In industrial settings, this compound is produced using similar aldol condensation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-Methylhex-2-enal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid, 5-Methylhexanoic acid.

    Reduction: It can be reduced to form the corresponding alcohol, 5-Methylhex-2-enol.

    Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.

Major Products Formed

    Oxidation: 5-Methylhexanoic acid

    Reduction: 5-Methylhex-2-enol

    Substitution: Various substituted hexenal derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methylhex-2-enal has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the flavor and fragrance industry due to its distinct aroma.

Mechanism of Action

The mechanism of action of 5-Methylhex-2-enal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amino groups in proteins, potentially altering their function. It can also undergo redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropyl-5-methylhex-2-enal
  • 5-Methyl-2-phenyl-2-hexenal
  • 2-Hexenal, 5-methyl-2-(1-methylethyl)

Uniqueness

5-Methylhex-2-enal is unique due to its specific structure, which imparts distinct chemical and physical properties. Its methyl group at the fifth carbon and the double bond at the second position differentiate it from other hexenal derivatives, influencing its reactivity and applications.

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(E)-5-methylhex-2-enal

InChI

InChI=1S/C7H12O/c1-7(2)5-3-4-6-8/h3-4,6-7H,5H2,1-2H3/b4-3+

InChI Key

SZZOEJIDVFOQJV-ONEGZZNKSA-N

Isomeric SMILES

CC(C)C/C=C/C=O

Canonical SMILES

CC(C)CC=CC=O

Origin of Product

United States

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